molecular formula C13H20BNO3S B6342338 2-(Cyclobutoxy)thiazole-4-boronic acid pinacol ester CAS No. 1352037-27-4

2-(Cyclobutoxy)thiazole-4-boronic acid pinacol ester

Cat. No.: B6342338
CAS No.: 1352037-27-4
M. Wt: 281.2 g/mol
InChI Key: UYLZUHKPFMIWEV-UHFFFAOYSA-N
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Description

2-(Cyclobutoxy)thiazole-4-boronic acid pinacol ester is a chemical compound that has garnered significant interest in recent years due to its potential applications in various fields of research and industry. This compound is characterized by its unique structure, which includes a thiazole ring, a cyclobutoxy group, and a boronic acid pinacol ester moiety. These structural features contribute to its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclobutoxy)thiazole-4-boronic acid pinacol ester typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Cyclobutoxy Group: The cyclobutoxy group can be introduced via nucleophilic substitution reactions, where a suitable cyclobutyl halide reacts with the thiazole ring.

    Boronic Acid Pinacol Ester Formation: The final step involves the formation of the boronic acid pinacol ester moiety. This can be achieved through the reaction of the thiazole derivative with a boronic acid or boronate ester under appropriate conditions, such as the presence of a base and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclobutoxy)thiazole-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF or toluene) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling reactions yield biaryl or vinyl-aryl compounds, while oxidation and reduction reactions can modify the functional groups on the thiazole ring or boronic acid moiety.

Scientific Research Applications

2-(Cyclobutoxy)thiazole-4-boronic acid pinacol ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Cyclobutoxy)thiazole-4-boronic acid pinacol ester involves its ability to participate in various chemical reactions, primarily through the boronic acid moiety. In Suzuki-Miyaura coupling reactions, the boronic acid pinacol ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The thiazole ring and cyclobutoxy group can also interact with specific molecular targets, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid Pinacol Ester: Similar in structure but with a phenyl group instead of a thiazole ring.

    Cyclobutylboronic Acid Pinacol Ester: Contains a cyclobutyl group but lacks the thiazole ring.

    Thiazole-4-boronic Acid Pinacol Ester: Similar thiazole ring and boronic acid moiety but without the cyclobutoxy group.

Uniqueness

2-(Cyclobutoxy)thiazole-4-boronic acid pinacol ester is unique due to the combination of its thiazole ring, cyclobutoxy group, and boronic acid pinacol ester moiety. This unique structure imparts distinct reactivity and versatility, making it valuable in various chemical and biological applications.

Properties

IUPAC Name

2-cyclobutyloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO3S/c1-12(2)13(3,4)18-14(17-12)10-8-19-11(15-10)16-9-6-5-7-9/h8-9H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLZUHKPFMIWEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)OC3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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